Cas no 2580251-64-3 (2-(4-{(tert-butoxy)carbonylamino}benzenesulfonyl)acetic acid)

2-(4-{(tert-Butoxy)carbonylamino}benzenesulfonyl)acetic acid is a specialized organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine group and a sulfonylacetic acid moiety. Its key advantages include stability under basic conditions due to the Boc group, making it suitable for peptide synthesis and other applications requiring temporary amine protection. The sulfonylacetic acid component enhances reactivity in nucleophilic substitution and coupling reactions. This compound is particularly valuable in medicinal chemistry and pharmaceutical research, where controlled deprotection and functional group compatibility are critical. Its well-defined structure and purity ensure reproducibility in synthetic pathways, making it a reliable intermediate for complex organic transformations.
2-(4-{(tert-butoxy)carbonylamino}benzenesulfonyl)acetic acid structure
2580251-64-3 structure
商品名:2-(4-{(tert-butoxy)carbonylamino}benzenesulfonyl)acetic acid
CAS番号:2580251-64-3
MF:C13H17NO6S
メガワット:315.34218287468
CID:5662966
PubChem ID:68280395

2-(4-{(tert-butoxy)carbonylamino}benzenesulfonyl)acetic acid 化学的及び物理的性質

名前と識別子

    • EN300-27729863
    • SCHEMBL12473157
    • 2580251-64-3
    • 2-(4-{[(tert-butoxy)carbonyl]amino}benzenesulfonyl)acetic acid
    • 2-(4-{(tert-butoxy)carbonylamino}benzenesulfonyl)acetic acid
    • インチ: 1S/C13H17NO6S/c1-13(2,3)20-12(17)14-9-4-6-10(7-5-9)21(18,19)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
    • InChIKey: KFFZSFJAZPHVRO-UHFFFAOYSA-N
    • ほほえんだ: S(CC(=O)O)(C1C=CC(=CC=1)NC(=O)OC(C)(C)C)(=O)=O

計算された属性

  • せいみつぶんしりょう: 315.07765844g/mol
  • どういたいしつりょう: 315.07765844g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 480
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 118Ų

2-(4-{(tert-butoxy)carbonylamino}benzenesulfonyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27729863-0.1g
2-(4-{[(tert-butoxy)carbonyl]amino}benzenesulfonyl)acetic acid
2580251-64-3 95.0%
0.1g
$804.0 2025-03-19
Enamine
EN300-27729863-10.0g
2-(4-{[(tert-butoxy)carbonyl]amino}benzenesulfonyl)acetic acid
2580251-64-3 95.0%
10.0g
$3929.0 2025-03-19
Enamine
EN300-27729863-2.5g
2-(4-{[(tert-butoxy)carbonyl]amino}benzenesulfonyl)acetic acid
2580251-64-3 95.0%
2.5g
$1791.0 2025-03-19
Enamine
EN300-27729863-0.25g
2-(4-{[(tert-butoxy)carbonyl]amino}benzenesulfonyl)acetic acid
2580251-64-3 95.0%
0.25g
$840.0 2025-03-19
Enamine
EN300-27729863-1g
2-(4-{[(tert-butoxy)carbonyl]amino}benzenesulfonyl)acetic acid
2580251-64-3
1g
$914.0 2023-09-10
Enamine
EN300-27729863-5.0g
2-(4-{[(tert-butoxy)carbonyl]amino}benzenesulfonyl)acetic acid
2580251-64-3 95.0%
5.0g
$2650.0 2025-03-19
Enamine
EN300-27729863-1.0g
2-(4-{[(tert-butoxy)carbonyl]amino}benzenesulfonyl)acetic acid
2580251-64-3 95.0%
1.0g
$914.0 2025-03-19
Enamine
EN300-27729863-0.05g
2-(4-{[(tert-butoxy)carbonyl]amino}benzenesulfonyl)acetic acid
2580251-64-3 95.0%
0.05g
$768.0 2025-03-19
Enamine
EN300-27729863-10g
2-(4-{[(tert-butoxy)carbonyl]amino}benzenesulfonyl)acetic acid
2580251-64-3
10g
$3929.0 2023-09-10
Enamine
EN300-27729863-5g
2-(4-{[(tert-butoxy)carbonyl]amino}benzenesulfonyl)acetic acid
2580251-64-3
5g
$2650.0 2023-09-10

2-(4-{(tert-butoxy)carbonylamino}benzenesulfonyl)acetic acid 関連文献

2-(4-{(tert-butoxy)carbonylamino}benzenesulfonyl)acetic acidに関する追加情報

Introduction to 2-(4-{(tert-butoxy)carbonylamino}benzenesulfonyl)acetic Acid (CAS No: 2580251-64-3)

The compound 2-(4-{(tert-butoxy)carbonylamino}benzenesulfonyl)acetic acid, identified by the CAS number 2580251-64-3, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a benzenesulfonyl group attached to an acetic acid moiety, with a tert-butoxy carbonylamino substituent on the benzene ring. This structure endows the compound with distinctive chemical properties and biological activities.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. The tert-butoxy carbonylamino group plays a crucial role in modulating the compound's reactivity and stability, making it a valuable intermediate in organic synthesis. Researchers have explored its use in the creation of bioactive molecules, particularly in the context of enzyme inhibition and receptor targeting.

The benzenesulfonyl group is known for its ability to enhance the lipophilicity of molecules, which is essential for drug absorption and bioavailability. This feature has been leveraged in designing drugs that target specific cellular pathways, such as those involved in inflammation or cancer progression. The acetic acid moiety further contributes to the compound's versatility, enabling it to participate in various chemical reactions, including esterification and amidation.

One of the most promising applications of 2-(4-{(tert-butoxy)carbonylamino}benzenesulfonyl)acetic acid lies in its potential as a precursor for peptide synthesis. Its ability to form stable amide bonds makes it an ideal building block for constructing complex peptide structures with high precision. Recent advancements in solid-phase synthesis techniques have further enhanced its utility in this domain.

In addition to its synthetic applications, this compound has shown intriguing biological properties. Studies have demonstrated its ability to inhibit certain kinases, which are key enzymes involved in cell signaling pathways. This property underscores its potential as a lead compound for developing kinase inhibitors, which are critical in treating various diseases, including cancer and inflammatory disorders.

The synthesis of 2-(4-{(tert-butoxy)carbonylamino}benzenesulfonyl)acetic acid involves a series of well-established organic reactions, including nucleophilic aromatic substitution and amide bond formation. Researchers have optimized these steps to achieve high yields and purity levels, ensuring its suitability for both academic and industrial applications.

From an environmental perspective, understanding the degradation pathways of this compound is essential for assessing its ecological impact. Recent research has focused on identifying microorganisms capable of metabolizing similar sulfonylated compounds, providing insights into bioremediation strategies.

In conclusion, 2-(4-{(tert-butoxy)carbonylamino}benzenesulfonyl)acetic acid (CAS No: 2580251-64-3) stands out as a versatile and valuable molecule with diverse applications across organic chemistry and pharmacology. Its unique structure, combined with cutting-edge research findings, positions it as a key player in the development of innovative therapeutic agents and advanced chemical processes.

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